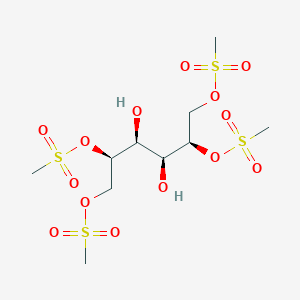
Cloruro de 1-Naftalenosulfonilo
Descripción general
Descripción
1-Naphthalenesulfonyl chloride is an organic compound with the molecular formula C10H7ClO2S. It is a white to off-white crystalline powder that is primarily used as a reagent in organic synthesis. This compound is known for its role in the preparation of sulfonamides and other sulfonyl derivatives, which are important in various chemical and pharmaceutical applications .
Aplicaciones Científicas De Investigación
1-Naphthalenesulfonyl chloride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a key reagent in the synthesis of sulfonamides, which are important intermediates in the production of pharmaceuticals and agrochemicals.
Bioconjugation: This compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to introduce sulfonyl groups for further functionalization.
Material Science: It is used in the preparation of functionalized polymers and materials with specific properties, such as enhanced thermal stability and chemical resistance.
Mecanismo De Acción
Target of Action
1-Naphthalenesulfonyl chloride is a chemical compound used in various organic synthesis reactions. Its primary targets are organic compounds that contain nucleophilic functional groups, such as amines and alcohols . These functional groups can react with the sulfonyl chloride group in 1-Naphthalenesulfonyl chloride to form sulfonamides and sulfonate esters, respectively .
Mode of Action
The mode of action of 1-Naphthalenesulfonyl chloride involves a nucleophilic substitution reaction. The sulfonyl chloride group in 1-Naphthalenesulfonyl chloride is highly electrophilic, which allows it to be attacked by nucleophiles such as amines and alcohols . This results in the formation of sulfonamides and sulfonate esters, respectively .
Biochemical Pathways
The compounds it helps synthesize, such as sulfonamides, can have various biological activities and can participate in numerous biochemical pathways .
Pharmacokinetics
The compounds it helps synthesize could have various adme properties depending on their chemical structure .
Result of Action
The primary result of 1-Naphthalenesulfonyl chloride’s action is the formation of sulfonamides and sulfonate esters . These compounds can have various properties and uses, ranging from medicinal chemistry where sulfonamides are used as antibiotics, to materials science where sulfonate esters can be used as surfactants .
Action Environment
The action of 1-Naphthalenesulfonyl chloride is influenced by various environmental factors. For instance, the presence of a base is often necessary to deprotonate the nucleophile and increase its nucleophilicity . Additionally, the reaction is typically carried out in an aprotic solvent to increase the solubility of 1-Naphthalenesulfonyl chloride and to prevent it from reacting with water . The temperature can also affect the reaction rate .
Análisis Bioquímico
Biochemical Properties
It is known to undergo desulfitative carbonylative Stille cross-coupling reactions .
Molecular Mechanism
It is known to participate in desulfitative carbonylative Stille cross-coupling reactions , but the exact molecular interactions and changes in gene expression are not documented.
Métodos De Preparación
1-Naphthalenesulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of naphthalene with chlorosulfonic acid. The reaction typically proceeds as follows:
Reaction with Chlorosulfonic Acid: Naphthalene is reacted with chlorosulfonic acid (HSO3Cl) to form 1-naphthalenesulfonic acid.
Conversion to Sulfonyl Chloride: The 1-naphthalenesulfonic acid is then treated with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to yield 1-naphthalenesulfonyl chloride.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-Naphthalenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Desulfitative Carbonylative Stille Cross-Coupling: It can undergo desulfitative carbonylative Stille cross-coupling reactions with organotin compounds to form carbonyl-containing products.
Hydrolysis: In the presence of water, 1-naphthalenesulfonyl chloride hydrolyzes to form 1-naphthalenesulfonic acid and hydrochloric acid.
Common reagents and conditions used in these reactions include bases like triethylamine, solvents such as chloroform, and catalysts like palladium complexes. The major products formed depend on the specific nucleophile or reaction conditions employed.
Comparación Con Compuestos Similares
1-Naphthalenesulfonyl chloride can be compared with other sulfonyl chlorides, such as:
2-Naphthalenesulfonyl Chloride: Similar in structure but with the sulfonyl chloride group at the 2-position, leading to different reactivity and applications.
p-Toluenesulfonyl Chloride: Commonly used in organic synthesis for the preparation of tosylates, which are good leaving groups in substitution reactions.
Biphenyl-4-sulfonyl Chloride: Used in the synthesis of biphenyl derivatives with applications in material science and pharmaceuticals.
The uniqueness of 1-naphthalenesulfonyl chloride lies in its specific reactivity and the ability to form derivatives that are not easily accessible through other sulfonyl chlorides.
Propiedades
IUPAC Name |
naphthalene-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2S/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASJFYAPNPUBGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058922 | |
| Record name | 1-Naphthalenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85-46-1 | |
| Record name | 1-Naphthalenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chlorosulfonylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthalenesulfonyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74636 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Naphthalenesulfonyl chloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Naphthalenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naphthalene-1-sulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.463 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-CHLOROSULFONYLNAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WYX4I0SJR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanesulfonic acid, 2-[(2-aminoethyl)amino]-, monosodium salt](/img/structure/B109355.png)






![Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B109391.png)



![5-Bromobenzo[b]thiophene-3-carbaldehyde](/img/structure/B109403.png)

